![molecular formula C15H17Cl5N2O2 B13995427 N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide CAS No. 1462-77-7](/img/structure/B13995427.png)
N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzene, propanamide, and chloroethyl groups, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzenepropanamide: This step involves the reaction of benzene with propanamide under specific conditions to form the benzenepropanamide intermediate.
Introduction of Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through a reaction with chloroethylamine. This step requires careful control of reaction conditions to ensure the correct substitution.
Addition of Trichloroacetyl Group: The final step involves the addition of the trichloroacetyl group to the amine, forming the final compound. This step often requires the use of trichloroacetyl chloride and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by disrupting their genetic material.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the benzene and trichloroacetyl components.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Another related compound with similar functional groups.
Uniqueness
BENZENEPROPANAMIDE,N,N-BIS(2-CHLOROETHYL)-A-[(2,2,2-TRICHLOROACETYL)AMINO]- is unique due to its combination of benzene, propanamide, and trichloroacetyl groups. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler related compounds.
特性
CAS番号 |
1462-77-7 |
|---|---|
分子式 |
C15H17Cl5N2O2 |
分子量 |
434.6 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide |
InChI |
InChI=1S/C15H17Cl5N2O2/c16-6-8-22(9-7-17)13(23)12(21-14(24)15(18,19)20)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,24) |
InChIキー |
BSQQEXBXBBGABB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CCCl)CCCl)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)

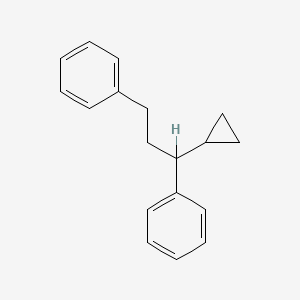
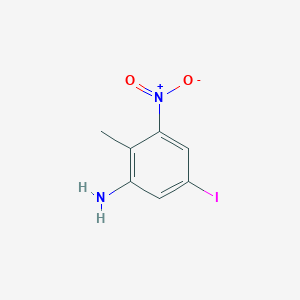

![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
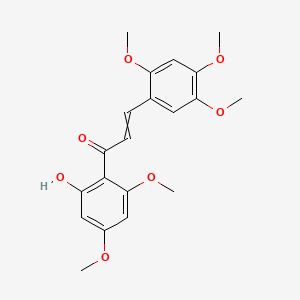
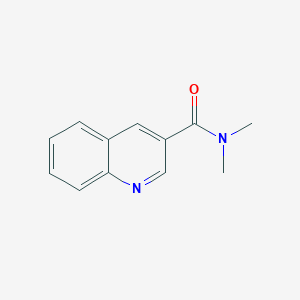
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)

![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
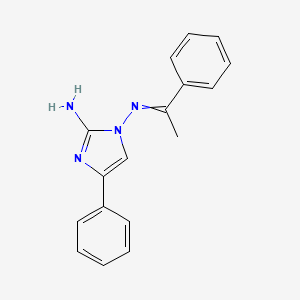
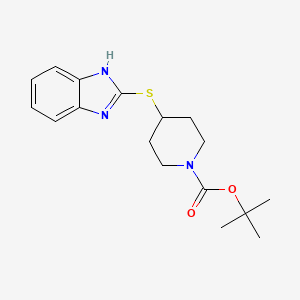
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
